3-Amino-1-(2-chlorophenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-amino-1-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAKPDANZAOGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroaldol Reaction to Form Nitropropanol Intermediate
A key step in the synthesis is the formation of 3-nitro-1-phenyl-1-(2-chlorophenyl)propan-2-ol (or closely related nitropropanol intermediates), which can be achieved by the condensation of 2-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in a lower alkanol solvent such as ethanol or methanol.
- Reaction Conditions:
- Temperature: Initiated at low temperature (~ -10°C) then allowed to proceed at ambient temperature (18–28°C)
- Base: Potassium hydroxide preferred for better yields
- Solvent: Ethanol or methanol
- Outcome: Formation of the nitropropanol intermediate with good selectivity and yield
This step is critical as it sets the stage for subsequent reduction to the amino compound.
Reduction of Nitro Group to Amino Group
The nitro intermediate is reduced to the corresponding amino alcohol using catalytic hydrogenation:
- Catalyst: Raney nickel is commonly used
- Conditions: Hydrogen gas under mild pressure, in alcoholic solvents
- Option: The reduction can be combined with in situ methylation if required, by adding formaldehyde to the reaction mixture
This reduction step yields 3-amino-1-phenyl-1-(2-chlorophenyl)propan-2-ol or its salts, which can be further purified or modified.
Methylation of the Amino Group (Optional)
If N-methylated derivatives are desired, the primary amine can be methylated post-reduction:
- Reagents: Formic acid and formaldehyde (Eschweiler–Clarke methylation)
- Conditions: Elevated temperature, often reflux with excess reagents acting as solvent
- Outcome: Conversion of primary amine to dimethylamino derivative
This step can be done sequentially after reduction or simultaneously by including formaldehyde during hydrogenation.
Data Table: Summary of Key Preparation Steps and Conditions
Detailed Research Findings and Notes
- The nitroaldol reaction is sensitive to temperature; starting at low temperature reduces side reactions and improves selectivity.
- Potassium hydroxide is preferred over sodium hydroxide for better reaction control and yield in the nitroaldol step.
- Reduction with Raney nickel is effective and can be combined with methylation steps by adding formaldehyde to the hydrogenation mixture, streamlining the process.
- The methylation step using formic acid and formaldehyde is a classical method that requires elevated temperature for completion and can be performed sequentially or in situ.
- Alternative preparation routes involving epichlorohydrin and ammonia with two-component catalysts have been developed for similar amino-propanol compounds, offering high purity and yield with efficient catalyst recycling.
- Enantioselective syntheses for related compounds have been reported using asymmetric reduction methods with borane catalysts and chiral ligands, which might be adapted for 3-amino-1-(2-chlorophenyl)propan-1-ol if chiral purity is required.
Scientific Research Applications
3-Amino-1-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights:
Methylamino vs. Primary Amine: The secondary amine in 2-[(2-chlorophenyl)-methylamino]propan-1-ol () may reduce hydrogen-bonding capacity compared to the primary amine in the target compound, affecting solubility and receptor interactions .
Functional Group Variations: Ketone vs. Alcohol: The ketone in 2-Amino-1-(3-chlorophenyl)propan-1-one () eliminates hydrogen-bonding capability at C1, altering redox reactivity and metabolic stability . Dichlorophenyl Substitution: The 2,4-dichloro substitution in ’s compound increases steric bulk and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
3-Amino-1-(2-chlorophenyl)propan-1-ol, a compound with the molecular formula C9H12ClN O, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.
Chemical Structure and Properties
The compound features a propanol backbone with an amino group and a chlorophenyl moiety, contributing to its unique chemical properties. The presence of the chlorine atom enhances its interaction with biological targets, making it a candidate for various therapeutic applications. Its molecular weight is approximately 185.65 g/mol.
The biological activity of 3-amino-1-(2-chlorophenyl)propan-1-ol is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signaling pathways and gene expression.
Biological Activities
Research indicates several potential biological activities for this compound:
1. Antimicrobial Activity
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of 3-amino-1-(2-chlorophenyl)propan-1-ol against multi-drug resistant bacterial strains. The results demonstrated significant inhibition zones compared to traditional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 28 | 50 |
| S. aureus | 30 | 40 |
| K. pneumoniae | 25 | 60 |
2. Anticancer Activity
In vitro studies on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 40 | 30 |
The mechanism behind this activity involves the induction of apoptosis through the activation of caspase pathways.
Study on Neurotransmitter Release
A research study investigated the effects of 3-amino-1-(2-chlorophenyl)propan-1-ol on neurotransmitter release mechanisms. The findings indicated that the compound promotes the release of norepinephrine and epinephrine, similar to ephedrine, positioning it as a valuable tool for studying physiological functions regulated by these neurotransmitters.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-1-propanol | Lacks chlorophenyl group | Simpler structure, different reactivity |
| 4-Chloroaniline | Amino group attached to benzene | Primarily used in dye synthesis |
| 2-Amino-2-(4-chlorophenyl)ethanol | Ethanol backbone instead of propanol | Different physical properties |
Q & A
Q. What are the key synthetic routes for 3-Amino-1-(2-chlorophenyl)propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or nitro group reduction. For example:
- Reduction of Nitro Precursors : Reduce 1-(2-chlorophenyl)-3-nitropropan-1-ol using sodium borohydride (NaBH₄) in ethanol at 0–5°C, followed by neutralization and extraction . Catalytic hydrogenation (e.g., Pd/C under H₂ pressure) is preferred industrially for scalability .
- Chiral Synthesis : Enantioselective routes may employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (e.e.) .
- Optimization : Adjust solvent polarity (e.g., THF vs. ethanol), temperature, and stoichiometry to minimize side products like over-reduced alcohols or racemization .
Q. Which analytical techniques are most effective for characterizing 3-Amino-1-(2-chlorophenyl)propan-1-ol?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify the 2-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for -CHOH-) .
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities. GC-MS detects volatile byproducts .
- Elemental Analysis : Confirm molecular formula (C₉H₁₂ClNO) via combustion analysis or high-resolution mass spectrometry (HRMS) .
Q. How should 3-Amino-1-(2-chlorophenyl)propan-1-ol be stored to maintain stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation. Use desiccants (e.g., silica gel) to mitigate hygroscopicity. Monitor stability via periodic HPLC analysis; degradation products include ketones (via oxidation) or dimerization byproducts .
Advanced Research Questions
Q. How can enantiomeric purity of 3-Amino-1-(2-chlorophenyl)propan-1-ol be determined and optimized?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Retention time differences ≥2 min indicate high e.e. .
- Circular Dichroism (CD) : Compare CD spectra to a reference standard for absolute configuration confirmation .
- Synthetic Optimization : Employ kinetic resolution with chiral auxiliaries or enzymatic catalysis (e.g., lipases) to enhance e.e. .
Q. What strategies are used to study structure-activity relationships (SAR) when modifying substituents on the chlorophenyl or propanol moieties?
- Methodological Answer :
- Analog Synthesis : Replace 2-chlorophenyl with 4-fluorophenyl or 3,4-dichlorophenyl to assess electronic/steric effects. Use Suzuki-Miyaura coupling for aryl diversification .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies. For example, fluorinated analogs may exhibit enhanced binding due to electronegativity .
- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Compare binding energies of analogs .
Q. How can computational modeling predict the compound’s solubility and formulation compatibility?
- Methodological Answer :
- COSMO-RS Simulations : Calculate partition coefficients (log P) and solubility parameters to identify compatible solvents (e.g., PEG 400 for aqueous formulations) .
- Molecular Dynamics (MD) : Simulate interactions with excipients (e.g., cyclodextrins) to improve bioavailability. Assess hydrogen bonding and van der Waals forces .
Q. What experimental approaches resolve contradictions in reported synthetic yields or purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, catalyst loading). For example, a 2³ factorial design identifies critical parameters for yield improvement .
- Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust reaction conditions (e.g., lower temperature to prevent nitro group over-reduction) .
Q. How do thermodynamic properties influence the compound’s stability in different formulations?
- Methodological Answer :
- DSC/TGA Analysis : Determine melting point (mp) and decomposition temperature. For example, mp <100°C suggests sensitivity to heat during lyophilization .
- Excipient Screening : Test solubility in co-solvents (e.g., ethanol-propylene glycol mixtures) using shake-flask methods. Use Hansen solubility parameters to guide selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
